2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

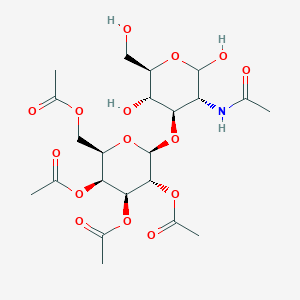

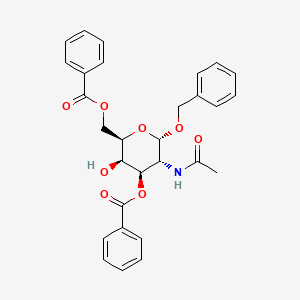

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₂₈Cl₃NO₁₀ and its molecular weight is 740.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Synthesis of Glycopeptides

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate has been utilized in the synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. This compound was condensed with various dipeptide units to construct partially or fully glycosylated oligopeptides, which are significant in understanding proteoglycan structures (S. Río, J. Beau, J. Jacquinet, 1991).

2. Synthesis of Fagopyritols

This compound has been used in the synthesis of Fagopyritol A1 and B1 from D-chiro-inositol. These are significant for understanding the chemical structures and biological functions of fagopyritols (M. B. Cid, F. Alfonso, M. Martín‐Lomas, 2004).

3. Synthesis of Arabinogalactan

This compound is instrumental in synthesizing an arabinogalactan with a β-(1 → 6)-linked galactopyranose backbone. This synthesis is essential for the study of complex carbohydrate structures (Aixiao Li, Ying Zeng, F. Kong, 2004).

4. Research on Hyperacute Rejection of Xenotransplantation

This chemical has been used in synthesizing a divalent glycoside of an alpha-galactosyl disaccharide epitope involved in the hyperacute rejection of xenotransplantation. This is crucial for the development of therapies to prevent organ rejection in xenotransplantation (Y. P. Lu, H. Li, M. Cai, Z. Li, 2001).

5. Synthesis of α-D-Gluco- and α-D-Galactopyranosides

It has been applied in the construction of α-D-galacto- and α-D-glucopyranosides. This process is crucial for the exploration of carbohydrate chemistry and its biological implications (B. Wegmann, R. Schmidt, 1987).

Mecanismo De Acción

Target of Action

It is known to be an important d-glucopyranose derivative used for glucosylations and other reactions .

Mode of Action

This compound is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It has been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU . This imidate donor with no neighboring participating groups is commonly used for the selective formation of glucosides .

Biochemical Pathways

It is known to play a crucial role in the glucosylation process , which is a fundamental biochemical reaction involved in the synthesis and breakdown of various molecules.

Pharmacokinetics

It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used for the selective formation of glucosides , which are involved in various biological functions, including energy storage and signal transduction.

Action Environment

It is known to be stored in a freezer, under -20°c , suggesting that temperature could be a significant factor in maintaining its stability.

Propiedades

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)